Hexanoic acid, 6-(acetylthio)-, 2,5-dioxo-1-pyrrolidinyl ester
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Overview
Description
Hexanoic acid, 6-(acetylthio)-, 2,5-dioxo-1-pyrrolidinyl ester is a chemical compound with the molecular formula C13H18N2O5S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hexanoic acid moiety linked to a pyrrolidinyl ester group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 6-(acetylthio)-, 2,5-dioxo-1-pyrrolidinyl ester typically involves the esterification of hexanoic acid with 2,5-dioxo-1-pyrrolidinyl acetate. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure optimal yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-(acetylthio)-, 2,5-dioxo-1-pyrrolidinyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexanoic acid, 6-(acetylthio)-, 2,5-dioxo-1-pyrrolidinyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexanoic acid, 6-(acetylthio)-, 2,5-dioxo-1-pyrrolidinyl ester involves its interaction with specific molecular targets. The acetylthio group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Hexanoic acid, 6-mercapto-, 2,5-dioxo-1-pyrrolidinyl ester
- Hexanoic acid, 6-[(2,2,2-trifluoroacetyl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester
Uniqueness
Hexanoic acid, 6-(acetylthio)-, 2,5-dioxo-1-pyrrolidinyl ester is unique due to its specific acetylthio group, which imparts distinct reactivity and chemical properties
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-acetylsulfanylhexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-9(14)19-8-4-2-3-5-12(17)18-13-10(15)6-7-11(13)16/h2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKKLCWOHQISDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCCCC(=O)ON1C(=O)CCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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